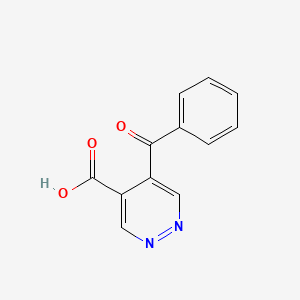

5-Benzoylpyridazine-4-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-benzoylpyridazine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O3/c15-11(8-4-2-1-3-5-8)9-6-13-14-7-10(9)12(16)17/h1-7H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHNJYMJJZORZNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CN=NC=C2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40500059 | |

| Record name | 5-Benzoylpyridazine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40500059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70801-25-1 | |

| Record name | 5-Benzoylpyridazine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40500059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Benzoylpyridazine 4 Carboxylic Acid and Its Precursors

Strategic Retrosynthetic Analysis of 5-Benzoylpyridazine-4-carboxylic Acid

Retrosynthetic analysis provides a logical framework for deconstructing the target molecule to identify potential starting materials. For this compound, the primary disconnections involve the functional groups and the heterocyclic ring itself.

Functional Group Interconversion (FGI): The carboxylic acid at the C4 position can be retrosynthetically disconnected to a more stable or synthetically accessible precursor, such as an ester (e.g., ethyl 5-benzoylpyridazine-4-carboxylate) or a nitrile. The hydrolysis of an ester is a common final step in synthetic sequences. chemsrc.com Similarly, the C-C bond of the benzoyl group at the C5 position can be disconnected, suggesting a Friedel-Crafts acylation or a cross-coupling reaction.

Pyridazine (B1198779) Ring Disconnection: The core pyridazine ring is typically formed from the reaction of a 1,4-dicarbonyl compound with hydrazine (B178648). This leads to a key acyclic precursor: a 1,4-dicarbonyl compound bearing the necessary benzoyl and carboxyl-equivalent groups. A further disconnection of this 1,4-dicarbonyl precursor reveals simpler building blocks.

This analysis suggests a forward synthesis could begin with the construction of a substituted 1,4-dicarbonyl compound, followed by cyclization with hydrazine to form the pyridazine ring, and culminating in the hydrolysis of an ester to yield the final carboxylic acid.

Conventional Synthetic Routes and Mechanistic Elucidation

Traditional methods for pyridazine synthesis rely on well-established reactions that build the heterocyclic core from acyclic precursors.

Cycloaddition reactions are powerful tools for forming heterocyclic rings in a highly controlled manner. The [4+2] cycloaddition, or Diels-Alder reaction, is particularly relevant for pyridazine synthesis.

One of the most effective strategies is the inverse-electron-demand aza-Diels-Alder reaction. organic-chemistry.org This involves the reaction of an electron-deficient diene, such as a 1,2,4,5-tetrazine (B1199680), with an electron-rich dienophile, like an alkyne or enamine. The reaction proceeds through a bicyclic intermediate which then undergoes a retro-Diels-Alder reaction to extrude a molecule of dinitrogen (N₂), resulting in the formation of the aromatic pyridazine ring. mdpi.com To synthesize the target molecule, one could envision a reaction between a 3,6-disubstituted-1,2,4,5-tetrazine and an alkyne bearing a benzoyl group, followed by functional group manipulation to install the carboxylic acid.

Another approach involves the [3+2] cycloaddition of pyridazinium ylides with dipolarophiles like ethyl propiolate, which ultimately leads to fused pyridazine systems. nih.gov While not directly forming the target molecule, this highlights the versatility of cycloaddition chemistry in accessing diverse pyridazine scaffolds.

Once the pyridazine ring is formed, subsequent reactions can be used to modify or introduce the required functional groups. This is a crucial strategy when direct synthesis with the desired substituents is challenging. fiveable.meub.edu

A common final step in the synthesis of this compound is the hydrolysis of its corresponding ester, ethyl 5-benzoylpyridazine-4-carboxylate. chemsrc.com This reaction is typically carried out under acidic or basic conditions.

Another important FGI is the oxidation of a substituent to form the carboxylic acid. For instance, a pyridazine with a methyl group at the C4 position could be oxidized using a strong oxidizing agent like potassium permanganate (B83412) or potassium dichromate in sulfuric acid to yield the desired carboxylic acid. google.com This approach is demonstrated in the synthesis of other pyridazine carboxylic acids. google.com

| FGI Reaction | Precursor Functional Group | Reagents | Product Functional Group |

| Ester Hydrolysis | Ester (-COOEt) | NaOH or HCl (aq) | Carboxylic Acid (-COOH) |

| Oxidation | Methyl (-CH₃) | KMnO₄ / H₂SO₄ | Carboxylic Acid (-COOH) |

| Nitrile Hydrolysis | Nitrile (-CN) | H₃O⁺, heat | Carboxylic Acid (-COOH) |

This table presents common functional group interconversions relevant to the synthesis of pyridazine carboxylic acids.

Multi-component reactions (MCRs) offer a highly efficient route to complex molecules by combining three or more starting materials in a single synthetic operation. acsgcipr.org This approach enhances atom economy and reduces the number of purification steps. The synthesis of pyridazinones (oxidized pyridazines) has been achieved through an ultrasound-promoted MCR of arenes, cyclic anhydrides, and hydrazines, catalyzed by an ionic liquid. researchgate.net

A hypothetical MCR for a precursor to this compound could involve the reaction of a benzoyl-containing β-ketoester, an aldehyde, and hydrazine. Such reactions often proceed through a series of condensation and cyclization steps to rapidly assemble the heterocyclic core. rsc.orgnih.gov

Modern and Sustainable Synthetic Approaches

Contemporary synthetic chemistry emphasizes the use of catalytic methods to improve efficiency, selectivity, and sustainability.

Transition metal catalysis provides powerful tools for C-C bond formation and heterocycle synthesis. elsevier.com For this compound, catalytic methods could be employed both for constructing the pyridazine ring and for introducing the benzoyl substituent.

Ring Formation: Copper(II)-catalyzed aerobic 6-endo-trig cyclizations of β,γ-unsaturated hydrazones have been shown to produce 1,6-dihydropyridazines, which can be readily oxidized to pyridazines. organic-chemistry.org This method offers good functional group tolerance under mild conditions. organic-chemistry.org Ruthenium catalysts have also been used to cyclize alkyne diols into diketone intermediates, which then react with hydrazine to form pyridazines. liberty.edu

Substituent Introduction: The benzoyl group can be installed onto a pre-existing pyridazine ring using transition metal-catalyzed cross-coupling reactions. A plausible strategy involves the reaction of a halogenated precursor, such as ethyl 5-chloropyridazine-4-carboxylate, with benzaldehyde (B42025) or a related benzoyl equivalent. Palladium-catalyzed reactions like the Suzuki, Stille, or Heck couplings are standard methods for such transformations. researchgate.net

| Catalytic Reaction | Metal Catalyst | Reactant 1 | Reactant 2 | Bond Formed / Ring Synthesized |

| Cross-Coupling | Palladium (e.g., Pd(OAc)₂) | Halogenated Pyridazine | Benzoyl equivalent (e.g., Phenylboronic acid) | C-C (Aryl-Aryl) |

| Cyclization | Copper (e.g., Cu(OAc)₂) | β,γ-Unsaturated Hydrazone | - | Pyridazine Ring |

| Cyclization | Ruthenium | Alkyne Diol | Hydrazine | Pyridazine Ring |

This table summarizes modern catalytic strategies applicable to the synthesis of substituted pyridazines.

Flow Chemistry and Continuous Synthesis Methodologies

While the direct application of flow chemistry to the synthesis of this compound is not yet extensively documented in publicly available literature, the principles of continuous flow processing offer significant potential advantages for the synthesis of its precursors and the final hydrolysis step. The synthesis of related heterocyclic compounds, such as pyrazoles, has been successfully demonstrated in flow, highlighting the feasibility of this technology for pyridazine synthesis. For instance, the use of continuous flow reactors can lead to enhanced reaction control, improved safety for hazardous reactions, easier scalability, and increased efficiency with reduced reaction times.

A likely synthetic route to this compound proceeds through its precursor, ethyl 5-benzoylpyridazine-4-carboxylate. The final step in this synthesis is the hydrolysis of the ester to the carboxylic acid. This transformation can be adapted to a continuous flow process. Ester hydrolysis has been successfully performed in flow for various substrates, often utilizing packed-bed reactors with immobilized catalysts or superheated conditions to accelerate the reaction.

Table 1: Comparison of Batch vs. Potential Flow Synthesis for Ester Hydrolysis

| Parameter | Conventional Batch Processing | Potential Continuous Flow Processing |

| Reaction Time | Hours to days | Minutes to hours |

| Temperature Control | Bulk heating, potential for hotspots | Precise temperature control, excellent heat transfer |

| Safety | Handling of large volumes of reagents | Smaller reaction volumes, contained system |

| Scalability | Often requires significant redevelopment | "Scaling-out" by running longer or in parallel |

| Work-up | Batch extraction and purification | In-line extraction and purification modules |

The synthesis of the pyridazine core itself, often involving the condensation of a 1,4-dicarbonyl compound with hydrazine, is also amenable to flow chemistry. Continuous flow systems can offer precise control over stoichiometry and residence time, which is crucial for minimizing side reactions and improving the yield and purity of the resulting pyridazine precursor.

Application of Green Chemistry Principles in Process Development

The application of green chemistry principles is paramount in the modern process development for synthesizing this compound and its precursors. These principles aim to reduce the environmental impact of chemical processes.

Key green chemistry principles applicable to pyridazine synthesis include:

Waste Prevention: Designing synthetic routes that minimize the formation of byproducts.

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. The condensation reaction to form the pyridazine ring from a dicarbonyl compound and hydrazine, for example, has a high atom economy as the primary byproduct is water.

Use of Safer Solvents and Auxiliaries: Selecting solvents that are less toxic and environmentally benign. For pyridazine synthesis, exploring alternatives to traditional solvents like chlorinated hydrocarbons is a key area of research. Water, ethanol (B145695), or solvent-free conditions, where applicable, are preferred.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. Microwave-assisted synthesis has been explored for pyridazine derivatives, often leading to shorter reaction times and reduced energy consumption compared to conventional heating. researchgate.net

Use of Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents. While the core pyridazine synthesis is often a condensation reaction, catalysts can be used in subsequent functionalization steps.

Designing for Degradation: Designing chemical products that break down into innocuous substances after their use.

Table 2: Green Chemistry Metrics for Chemical Synthesis

| Metric | Description | Relevance to this compound Synthesis |

| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | High for the core pyridazine ring formation. |

| E-Factor (Environmental Factor) | Total mass of waste / Mass of product | A lower E-Factor indicates a greener process. |

| Process Mass Intensity (PMI) | Total mass input / Mass of product | A key metric in the pharmaceutical industry for evaluating the overall efficiency and environmental footprint of a process. researchgate.net |

| Reaction Mass Efficiency (RME) | Mass of isolated product / Total mass of reactants | Provides a measure of the "greenness" of a specific reaction step. nih.gov |

By evaluating these metrics, chemists can identify areas for improvement in the synthesis of this compound, leading to more sustainable and cost-effective manufacturing processes. nih.govmdpi.com

Optimization of Reaction Parameters and Yield Enhancement Strategies

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. A systematic approach, often employing Design of Experiments (DoE), can efficiently identify the optimal conditions.

Key parameters for optimization in the synthesis of the pyridazine precursor (ethyl 5-benzoylpyridazine-4-carboxylate) include:

Reactant Stoichiometry: The molar ratio of the dicarbonyl precursor to hydrazine can significantly impact the yield and formation of byproducts.

Solvent: The choice of solvent affects reactant solubility, reaction rate, and product isolation. Protic solvents like ethanol or acetic acid are commonly used for pyridazine synthesis.

Temperature: The reaction temperature influences the rate of reaction and the stability of reactants and products.

Catalyst: While often not required for the initial condensation, an acid or base catalyst can sometimes accelerate the reaction.

Reaction Time: Monitoring the reaction progress allows for the determination of the optimal time to maximize product formation and minimize degradation.

Table 3: Illustrative Example of Reaction Condition Optimization for a Generic Pyridazine Synthesis

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Ethanol | Reflux | 12 | 65 |

| 2 | Acetic Acid | 100 | 8 | 78 |

| 3 | Toluene | Reflux | 24 | 55 |

| 4 | Acetic Acid | 120 | 6 | 85 |

| 5 | Acetic Acid | 80 | 12 | 72 |

For the final hydrolysis step of ethyl 5-benzoylpyridazine-4-carboxylate, the key parameters to optimize include the choice of base (e.g., sodium hydroxide, potassium hydroxide, or lithium hydroxide), solvent system (e.g., water, ethanol/water mixtures), temperature, and reaction time.

Yield enhancement strategies can involve:

Stepwise Addition of Reagents: In some cases, the slow addition of one reactant to another can control the reaction rate and minimize the formation of impurities.

Product Crystallization: Careful selection of a crystallization solvent can lead to high recovery of the pure product.

Process Intensification: As discussed in the context of flow chemistry, moving to continuous processing can often lead to improved yields and consistency.

By systematically investigating these parameters and strategies, the synthesis of this compound can be made more efficient and robust, meeting the demands for both laboratory-scale research and potential larger-scale production.

Chemical Reactivity, Transformation Pathways, and Reaction Mechanism Elucidation of 5 Benzoylpyridazine 4 Carboxylic Acid

Reactivity of the Pyridazine (B1198779) Ring System

The pyridazine ring is a diazine, characterized by the presence of two adjacent nitrogen atoms. This feature renders the aromatic system significantly electron-deficient compared to benzene (B151609). The nitrogen atoms exert a strong inductive electron-withdrawing effect (-I) and a moderate resonance effect (-M). This inherent electronic deficiency is further amplified by the two strong electron-withdrawing groups attached to the ring: the benzoyl group at position 5 and the carboxylic acid group at position 4. Consequently, the pyridazine ring in 5-Benzoylpyridazine-4-carboxylic acid is highly deactivated towards electrophilic attack and moderately activated towards nucleophilic substitution.

Electrophilic Aromatic Substitution Studies

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the aromatic ring, a reaction characteristic of electron-rich systems like benzene. masterorganicchemistry.com However, for electron-deficient heterocycles such as pyridazine, these reactions are generally difficult and require harsh conditions. libretexts.org The presence of two potent deactivating groups (benzoyl and carboxyl) on the this compound molecule further diminishes the ring's nucleophilicity, making EAS exceptionally challenging.

Detailed experimental studies on the direct electrophilic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions) on this compound have not been reported. It is predicted that forcing conditions would be necessary, and the substitution would likely occur on the less deactivated benzoyl ring rather than the pyridazine core. If substitution on the pyridazine ring were to occur, it would be directed to the positions least deactivated by the existing substituents.

Nucleophilic Aromatic Substitution Studies

In contrast to its inertness toward electrophiles, the electron-deficient nature of the pyridazine ring makes it a candidate for nucleophilic aromatic substitution (SNAr). This type of reaction is facilitated by the presence of good leaving groups (such as halides) and strong electron-withdrawing substituents. While this compound itself does not possess a typical leaving group on the pyridazine ring, its halogenated derivatives would be expected to undergo SNAr readily. For instance, a hypothetical 6-chloro-5-benzoylpyridazine-4-carboxylic acid would be highly susceptible to displacement of the chloride by various nucleophiles (e.g., alkoxides, amines, thiolates).

Oxidative and Reductive Transformations

The pyridazine ring is generally resistant to oxidation due to its electron-poor character. Under harsh oxidative conditions, degradation of the side chains or the entire molecule is more likely than ring oxidation.

Reduction of the pyridazine ring can be accomplished, though it often requires potent reducing agents. Catalytic hydrogenation can lead to the saturation of the heterocyclic ring, yielding piperidine (B6355638) derivatives. The specific conditions would determine the extent of reduction. The benzoyl group's carbonyl can also be reduced. For example, strong reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the carboxylic acid and the benzoyl ketone. libretexts.org

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group is one of the most versatile functional groups in organic chemistry, serving as a precursor to numerous other functionalities through nucleophilic acyl substitution. jackwestin.comlibretexts.org

Derivatization to Esters, Amides, and Anhydrides

The carboxylic acid group of this compound can be readily converted into a variety of derivatives. These reactions proceed via a nucleophilic acyl substitution mechanism, where the hydroxyl group of the carboxylic acid is replaced by another nucleophile. uomustansiriyah.edu.iq

Esters: Esterification is commonly achieved through the Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. masterorganicchemistry.comyoutube.com The reaction is an equilibrium process, and yields can be maximized by using an excess of the alcohol or by removing the water formed during the reaction. youtube.com Alternatively, esters can be formed under milder conditions by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, or by using coupling agents.

Amides: Amide formation requires coupling the carboxylic acid with a primary or secondary amine. Direct reaction is generally difficult as the basic amine deprotonates the acidic carboxylic acid to form a stable and unreactive ammonium (B1175870) carboxylate salt. jackwestin.com Therefore, the carboxylic acid must first be "activated." This is typically done using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which convert the hydroxyl group into a better leaving group, facilitating the attack by the amine. cbijournal.comyoutube.com

Anhydrides: Acid anhydrides can be synthesized by reacting the carboxylic acid with a more reactive carboxylic acid derivative, such as an acid chloride, typically in the presence of a base like pyridine (B92270). jackwestin.com

The following table summarizes typical conditions for these derivatization reactions as they would apply to this compound.

| Transformation | Reagents & Conditions | Product Class |

| Esterification | Alcohol (e.g., Methanol, Ethanol), cat. H₂SO₄, heat (reflux) | Ester |

| Amidation | Amine (e.g., Aniline, Benzylamine), DCC or EDC, organic solvent (e.g., DCM, DMF) | Amide |

| Anhydride Formation | Acetyl chloride, Pyridine, heat | Acid Anhydride |

Decarboxylation Studies

Decarboxylation is the removal of the carboxyl group as carbon dioxide (CO₂). organic-chemistry.org For most aromatic carboxylic acids, this is a difficult reaction requiring very high temperatures, unless activated by specific functional groups. The stability of the resulting carbanion intermediate is key to the feasibility of the reaction. While specific decarboxylation studies on this compound are not available, its structure does not suggest that it would undergo facile decarboxylation. The reaction would likely require harsh thermal conditions or specialized catalytic systems, such as those employing copper or silver salts. organic-chemistry.org

Reactions at the Alpha-Carbon of the Carboxylic Acid Group

The carbon atom of the pyridazine ring to which the carboxylic acid group is attached is analogous to the alpha-carbon in traditional carboxylic acids. However, its reactivity is substantially influenced by its incorporation within the aromatic pyridazine heterocycle. In typical aliphatic carboxylic acids, the alpha-carbon can be functionalized through reactions like the Hell-Volhardt-Zelinski reaction, which involves halogenation via an enol or enolate intermediate. msu.edulibretexts.org

For this compound, the direct halogenation of this ring carbon is not a straightforward process. The aromatic character of the pyridazine ring diminishes the acidity of the hydrogen atom at the C-3 position (alpha to the carboxyl group), making enolate formation difficult under standard conditions. Electrophilic substitution at this position would proceed through a high-energy intermediate that disrupts the aromaticity of the pyridazine ring. Therefore, reactions analogous to the Hell-Volhardt-Zelinski reaction are not typically observed. Alternative strategies, such as those involving organometallic intermediates or specific activating groups, would likely be necessary to achieve functionalization at this position.

Reactivity of the Benzoyl Substituent

The benzoyl group, consisting of a phenyl ring attached to a carbonyl group, presents two main sites for chemical modification: the phenyl ring and the carbonyl carbon.

Functional Group Modifications on the Phenyl Ring

The phenyl ring of the benzoyl substituent can undergo electrophilic aromatic substitution reactions. The carbonyl group is a deactivating, meta-directing group due to its electron-withdrawing nature. Consequently, electrophilic attack will preferentially occur at the meta-positions of the phenyl ring.

Table 1: Potential Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

| Reaction | Reagents | Product (Major Isomer) |

| Nitration | HNO₃, H₂SO₄ | 5-(3-Nitrobenzoyl)pyridazine-4-carboxylic acid |

| Halogenation | Br₂, FeBr₃ | 5-(3-Bromobenzoyl)pyridazine-4-carboxylic acid |

| Sulfonation | SO₃, H₂SO₄ | 5-(3-Sulfobenzoyl)pyridazine-4-carboxylic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 5-(3-Acylbenzoyl)pyridazine-4-carboxylic acid |

These reactions allow for the introduction of a variety of functional groups onto the phenyl ring, enabling the synthesis of a diverse range of derivatives with potentially altered biological or chemical properties. The reaction conditions would need to be carefully controlled to avoid side reactions involving the pyridazine ring or the carboxylic acid group.

Carbonyl Group Transformations

The carbonyl group of the benzoyl substituent is susceptible to a wide array of nucleophilic addition and reduction reactions, characteristic of ketones.

Reduction: The carbonyl group can be reduced to a secondary alcohol using various reducing agents.

Sodium borohydride (B1222165) (NaBH₄): A mild reducing agent that would selectively reduce the ketone to an alcohol without affecting the carboxylic acid or the pyridazine ring.

Lithium aluminum hydride (LiAlH₄): A strong reducing agent that would reduce both the ketone and the carboxylic acid.

Catalytic Hydrogenation (e.g., H₂/Pd-C): This method could also be employed, though conditions would need to be optimized to prevent reduction of the pyridazine ring.

Nucleophilic Addition: The carbonyl carbon is electrophilic and can be attacked by various nucleophiles.

Grignard Reagents (RMgX): Addition of a Grignard reagent would lead to the formation of a tertiary alcohol.

Wittig Reaction: Reaction with a phosphonium (B103445) ylide would convert the carbonyl group into an alkene.

Cyanohydrin Formation: Treatment with hydrogen cyanide would yield a cyanohydrin.

These transformations provide pathways to significantly alter the structure and functionality of the molecule at the benzoyl position.

Chemo-, Regio-, and Stereoselectivity in Synthetic Reactions

The presence of multiple reactive sites in this compound makes chemo-, regio-, and stereoselectivity crucial considerations in its synthetic transformations. mdpi.comchemrxiv.orgmdpi.com

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. For instance, the use of a mild reducing agent like sodium borohydride would chemoselectively reduce the ketone over the carboxylic acid. Conversely, esterification of the carboxylic acid could be achieved under acidic conditions without affecting the ketone.

Regioselectivity: This is particularly relevant for electrophilic substitution on the phenyl ring, where the meta-directing effect of the carbonyl group dictates the position of substitution. In reactions involving the pyridazine ring, the electronic properties of the ring nitrogens and the existing substituents would govern the regiochemical outcome of, for example, nucleophilic aromatic substitution.

Stereoselectivity: In reactions that create a new chiral center, such as the reduction of the carbonyl group or the addition of a Grignard reagent, the formation of stereoisomers is possible. The use of chiral reagents or catalysts would be necessary to achieve stereoselective synthesis of a particular enantiomer or diastereomer.

The interplay of these selectivity principles is fundamental in designing synthetic routes to novel derivatives of this compound.

Advanced Mechanistic Studies using Kinetic and Spectroscopic Methods

While specific advanced mechanistic studies on this compound are not extensively reported in the literature, the principles of such studies can be applied to understand its reactivity. Kinetic and spectroscopic methods are powerful tools for elucidating reaction mechanisms. mdpi.commdpi.com

Kinetic Studies: By monitoring the rate of a reaction under varying conditions (e.g., concentration of reactants, temperature, solvent), the rate law and activation parameters can be determined. This information provides insights into the transition state of the rate-determining step. For example, kinetic studies on the esterification of the carboxylic acid could reveal whether the reaction proceeds via an A_AC_2 or A_AC_1 mechanism.

Spectroscopic Methods:

NMR Spectroscopy (¹H, ¹³C): Can be used to identify reaction intermediates and products, providing structural information that is crucial for postulating a reaction pathway. For instance, in situ NMR could be used to observe the formation of intermediates in the reaction of the carbonyl group.

IR Spectroscopy: Useful for monitoring the disappearance of starting material and the appearance of product by observing changes in the characteristic vibrational frequencies of functional groups (e.g., C=O, O-H).

Mass Spectrometry: Can be used to identify intermediates and products, and isotopic labeling studies can provide further mechanistic details.

Theoretical calculations, such as Density Functional Theory (DFT), can complement experimental studies by providing computed structures and energies of reactants, intermediates, transition states, and products, thereby offering a deeper understanding of the reaction mechanism at a molecular level. mdpi.com

Advanced Structural Characterization and Spectroscopic Elucidation of 5 Benzoylpyridazine 4 Carboxylic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 5-Benzoylpyridazine-4-carboxylic acid. Through a combination of one-dimensional and multi-dimensional experiments, a complete picture of the atomic arrangement and molecular dynamics can be achieved.

One-Dimensional (1D) NMR (¹H, ¹³C, ¹⁵N) for Chemical Shift and Coupling Analysis

One-dimensional NMR provides fundamental information about the chemical environment of magnetically active nuclei. nih.govresearchgate.netnih.gov

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyridazine (B1198779) and benzoyl moieties. The protons on the pyridazine ring typically appear at lower fields due to the deshielding effect of the two nitrogen atoms. chemicalbook.com The chemical shift of the carboxylic acid proton is characteristically found at a very downfield position, often in the range of 10-12 ppm, and may appear as a broad singlet due to hydrogen bonding and chemical exchange. libretexts.org The protons of the benzoyl group will show a complex splitting pattern in the aromatic region, typical for a substituted benzene (B151609) ring. tum.de

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbonyl carbons of the benzoyl and carboxylic acid groups are highly deshielded and appear at the downfield end of the spectrum, typically in the range of 160-180 ppm. libretexts.orgdocbrown.infolibretexts.org The carbon atoms of the pyridazine ring are also found at lower fields due to the influence of the nitrogen atoms. organicchemistrydata.org The chemical shifts of the benzoyl ring carbons will be distributed in the aromatic region, with their precise positions influenced by the carbonyl group. docbrown.info

¹⁵N NMR Spectroscopy: ¹⁵N NMR can directly probe the nitrogen atoms of the pyridazine ring. The chemical shifts of these nitrogens are sensitive to their electronic environment and can be influenced by substitution. nih.govresearchgate.netresearchgate.net For pyridazine derivatives, ¹⁵N chemical shifts can provide valuable information about tautomeric forms and electronic distribution within the heterocyclic ring. researchgate.net

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridazine H-3 | ~9.0 - 9.5 | ~150 - 160 |

| Pyridazine H-6 | ~8.0 - 8.5 | ~145 - 155 |

| Benzoyl H-2', H-6' | ~7.8 - 8.2 | ~130 - 135 |

| Benzoyl H-3', H-5' | ~7.4 - 7.7 | ~128 - 132 |

| Benzoyl H-4' | ~7.5 - 7.8 | ~133 - 138 |

| Carboxyl OH | ~10.0 - 12.0 | - |

| Pyridazine C-4 | - | ~135 - 145 |

| Pyridazine C-5 | - | ~130 - 140 |

| Benzoyl C=O | - | ~190 - 200 |

| Carboxyl C=O | - | ~165 - 175 |

| Benzoyl C-1' | - | ~135 - 140 |

Note: These are predicted values based on data for similar structures and may vary depending on the solvent and experimental conditions.

Two-Dimensional (2D) NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Spatial Proximity

2D NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei. nih.govresearchgate.netrsc.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the pyridazine and benzoyl rings. researchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C), enabling the unambiguous assignment of protonated carbons. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is a powerful tool for establishing long-range (2-4 bond) correlations between protons and carbons. nih.govresearchgate.netrsc.org This is particularly useful for identifying quaternary carbons and piecing together the different fragments of the molecule, such as connecting the benzoyl group to the pyridazine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, revealing through-space interactions that are independent of bond connectivity. This can be used to determine the relative orientation of the benzoyl and carboxylic acid groups with respect to the pyridazine ring. rsc.orgipb.pt

Solid-State NMR Spectroscopy for Amorphous and Crystalline Forms

Solid-state NMR (ssNMR) is a valuable technique for characterizing the structure and dynamics of this compound in its solid, crystalline, or amorphous forms. acs.orgresearchgate.net It can provide information on polymorphism, molecular packing, and intermolecular interactions that are not accessible in solution-state NMR. ¹³C and ¹⁵N cross-polarization magic-angle spinning (CP/MAS) experiments are commonly employed to obtain high-resolution spectra of solid samples. acs.orgresearchgate.net These techniques can distinguish between different crystalline forms and provide insights into the hydrogen bonding network in the solid state.

Diffusion-Ordered Spectroscopy (DOSY) for Molecular Sizing and Mixture Analysis

DOSY is a powerful NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients, which are related to their size and shape. jhu.edumanchester.ac.ukemerypharma.comnih.govox.ac.uk This method can be used to confirm the purity of a sample of this compound or to analyze reaction mixtures containing the compound and its derivatives. nih.gov By measuring the diffusion coefficient, an estimation of the molecular size can be obtained, which can be useful in studying aggregation or complex formation in solution.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and sensitive method for identifying the key functional groups present in this compound. researchgate.netyoutube.comnih.gov The spectrum is expected to show several characteristic absorption bands:

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer. youtube.comorgchemboulder.com

C-H Stretch (Aromatic): Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹.

C=O Stretch (Carbonyl): Two distinct carbonyl stretching bands are anticipated. The benzoyl ketone C=O stretch will likely appear around 1660-1680 cm⁻¹. The carboxylic acid C=O stretch is expected at a higher frequency, typically in the range of 1700-1725 cm⁻¹, due to the formation of hydrogen-bonded dimers. libretexts.orgorgchemboulder.com

C=N and C=C Stretch (Aromatic Rings): The stretching vibrations of the C=N and C=C bonds within the pyridazine and benzene rings will give rise to a series of bands in the 1600-1400 cm⁻¹ region. tum.deelsevier.com

C-O Stretch and O-H Bend (Carboxylic Acid): The C-O stretching and O-H bending vibrations of the carboxylic acid group will produce characteristic bands in the fingerprint region, typically around 1300 cm⁻¹ and 920 cm⁻¹, respectively. orgchemboulder.com

Interactive Data Table: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Strong, Very Broad |

| Aromatic Rings | C-H Stretch | 3100 - 3000 | Weak to Medium |

| Carboxylic Acid | C=O Stretch | 1725 - 1700 | Strong |

| Benzoyl Ketone | C=O Stretch | 1680 - 1660 | Strong |

| Aromatic Rings | C=N, C=C Stretch | 1600 - 1400 | Medium to Strong |

| Carboxylic Acid | C-O Stretch | 1320 - 1210 | Medium |

| Carboxylic Acid | O-H Bend | 950 - 910 | Medium, Broad |

Raman Spectroscopy for Molecular Vibrations and Conformational Analysis

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about molecular vibrations, offering insights into the composition, conformation, and intermolecular interactions of a sample. nih.govarxiv.org The resulting spectrum acts as a unique molecular "fingerprint," with distinct regions corresponding to different types of bond vibrations. nih.govarxiv.org For this compound, the Raman spectrum can be divided into the low wavenumber region (100–200 cm⁻¹), the fingerprint region (up to 1800–2000 cm⁻¹), and the high wavenumber region, which reveals vibrations of organic carbon-based groups. nih.gov

The interpretation of these spectra is often aided by quantum chemical calculations, such as Density Functional Theory (DFT), which can simulate the vibrational frequencies and intensities. nih.govacs.orgcardiff.ac.uk Shifts in vibrational frequencies can indicate changes in the molecular environment, such as those caused by electron transfer or the formation of dative bonds, as seen in studies of pyridine (B92270) complexes. nih.govacs.org For instance, the ring breathing mode of a pyridine ring is known to shift to a higher frequency upon complexation. nih.govacs.org

In the context of this compound, specific Raman bands can be assigned to the vibrations of the pyridazine ring, the benzoyl group, and the carboxylic acid moiety. The characteristic C=O stretching vibration of the carboxylic acid typically appears as a strong band. ias.ac.inrsc.org The vibrations of the aromatic rings will also produce a series of distinct peaks. Analysis of the Raman spectra of related carboxylic acids, such as benzoic acid and cinnamic acid, provides a basis for assigning the observed bands in this compound. ias.ac.in For example, the spectrum of benzoic acid shows characteristic ring vibrations and a strong C=O stretch. ias.ac.in

Interactive Table: Characteristic Raman Shifts for Related Functional Groups

| Functional Group/Vibration | Typical Wavenumber Range (cm⁻¹) | Reference |

| Carboxylic Acid C=O Stretch | 1640 - 1740 | ias.ac.in |

| Aromatic C=C Stretch | 1580 - 1620 | ias.ac.in |

| Pyridine Ring Breathing | ~1000 | nih.govacs.org |

| C-H Stretch (Aromatic) | 3000 - 3100 | ias.ac.in |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of molecular formulas and the elucidation of fragmentation pathways, providing definitive structural information.

HRMS provides highly accurate mass measurements, which allow for the unambiguous determination of the elemental composition of a molecule. For this compound, the empirical formula is C₁₂H₈N₂O₃. The theoretical exact mass can be calculated from this formula and compared to the experimentally measured mass to confirm the compound's identity with a high degree of confidence. This technique is crucial for differentiating between isomers and compounds with similar nominal masses.

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a series of product ions. nih.gov The resulting fragmentation pattern provides a detailed map of the molecule's structure. nih.govnih.gov The fragmentation of protonated molecules in Collision-Induced Dissociation (CID) is a well-studied process. gre.ac.uk The bonds that are elongated and weakened upon protonation are often the ones that break. gre.ac.uk

For this compound, the fragmentation pathways can be predicted based on the stability of the resulting fragments. Common fragmentation patterns for carboxylic acids include the loss of OH (17 Da) and COOH (45 Da). libretexts.org In pyrimidine (B1678525) derivatives, fragmentation often involves the successive loss of functional groups followed by the decomposition of the heterocyclic rings. researchgate.net The initial protonation site can significantly influence the fragmentation cascade. acs.org For instance, protonation on a nitrogen atom of the pyridazine ring could initiate a different fragmentation pathway than protonation on the carbonyl oxygen. The analysis of these pathways, often aided by computational modeling, allows for a detailed structural characterization of the molecule. nih.govchemrxiv.org

Interactive Table: Predicted Fragment Ions of this compound

| Precursor Ion [M+H]⁺ | Predicted Fragment Ion | Neutral Loss |

| C₁₂H₉N₂O₃⁺ | [C₁₂H₈N₂O₂]⁺ | H₂O |

| C₁₂H₉N₂O₃⁺ | [C₁₁H₈N₂O]⁺ | COOH |

| C₁₂H₉N₂O₃⁺ | [C₇H₅O]⁺ | C₅H₄N₂O₂ |

| C₁₂H₉N₂O₃⁺ | [C₅H₅N₂O₂]⁺ | C₇H₄O |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about the extent of conjugation and the presence of chromophores. researchgate.net The absorption of UV or visible light promotes an electron from a lower energy molecular orbital to a higher energy one, typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). masterorganicchemistry.com

The UV-Vis spectrum of this compound is expected to show absorptions corresponding to π→π* and n→π* transitions. The extended conjugated system, encompassing the benzoyl group and the pyridazine ring, will lead to absorption bands at longer wavelengths (a bathochromic shift). libretexts.org The carboxylic acid group itself, without further conjugation, typically absorbs around 210 nm. libretexts.org However, its presence can influence the electronic transitions of the larger conjugated system.

Studies on related compounds, such as pyridine-3,5-dicarboxylic acid and benzoylgermane derivatives, show that the position and intensity of absorption bands are sensitive to substituents and the molecular environment. researchgate.netnih.gov For instance, electron-withdrawing groups can cause a red-shift in the absorption spectrum. nih.gov The analysis of the UV-Vis spectrum of this compound, in conjunction with theoretical calculations, can elucidate the nature of its electronic transitions and the effects of its substituent groups. researchgate.netnih.gov

Single-Crystal X-ray Diffraction for Solid-State Molecular Conformation and Crystal Packing

Single-crystal X-ray diffraction (SC-XRD) provides the most definitive three-dimensional structure of a molecule in the solid state, revealing bond lengths, bond angles, and torsional angles. This technique also elucidates the arrangement of molecules in the crystal lattice, known as crystal packing, which is governed by intermolecular interactions such as hydrogen bonding and π-π stacking. acs.orgacs.org

For pyridazine derivatives, the crystal packing can be influenced by factors like isomerism and steric hindrance. acs.orgacs.org The nitrogen atoms of the pyridazine ring are effective hydrogen bond acceptors, playing a significant role in the formation of supramolecular architectures. acs.orgnih.gov In the case of this compound, the carboxylic acid group is a strong hydrogen bond donor and acceptor, likely leading to the formation of dimers or extended hydrogen-bonded networks in the solid state. The relative orientation of the benzoyl and pyridazine rings will also be determined, providing insight into the molecule's preferred conformation. The study of crystal structures of related pyridazine-carboxylic acids can provide valuable comparative information. mdpi.com

Circular Dichroism (CD) Spectroscopy (Applicable to Chiral Analogs)

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. nih.govaps.org While this compound itself is achiral, CD spectroscopy becomes relevant for its chiral analogs or when it forms complexes with chiral molecules. nih.gov

The induced CD spectrum of an achiral molecule in a chiral environment can provide information about the nature of the intermolecular interactions. nih.gov For chiral derivatives of this compound, the CD spectrum would reveal information about the absolute configuration and conformation of the molecule in solution. nih.gov Vibrational Circular Dichroism (VCD), the infrared counterpart of electronic CD, can provide even more detailed structural information, as it is sensitive to the spatial arrangement of different functional groups. nih.govru.nlrsc.org

Computational and Theoretical Investigations of this compound: A Review of Current Research

Despite a comprehensive search of scientific literature and chemical databases, specific computational and theoretical studies focusing exclusively on this compound could not be located.

The requested detailed analysis, including quantum chemical calculations (DFT, Ab Initio), molecular dynamics simulations, structure-reactivity predictions, and reaction pathway modeling for this particular compound, does not appear to be available in published research.

Computational chemistry is a powerful tool for understanding molecular properties. For many related heterocyclic carboxylic acids, such as pyridazine and pyridine derivatives, these theoretical methods have been extensively applied. For instance, studies on various pyridazine-carboxylic acid derivatives have utilized Density Functional Theory (DFT) to explore their structural and electronic properties, often in the context of their biological activity as enzyme inhibitors or metal-coordinating ligands. mdpi.comnih.gov Similarly, DFT calculations, including the analysis of frontier molecular orbitals (HOMO-LUMO) and electrostatic potential maps, are standard practice for predicting the reactivity and interaction sites of novel heterocyclic compounds. rsc.orgnih.govnih.gov

Molecular dynamics (MD) simulations are frequently employed to understand the dynamic behavior of molecules, such as their interaction with biological targets like proteins or their properties in solution. nih.govchemrxiv.org Furthermore, theoretical modeling is crucial for elucidating reaction mechanisms, as seen in studies of the functionalization of other pyrazole-carboxylic acids, where transition states and intermediates are calculated to understand the reaction pathway. mdpi.com

While these methodologies are well-established and have been applied to compounds with similar structural motifs (a pyridazine core, a carboxylic acid group, and a benzoyl group), specific data for the combined entity of this compound is absent from the available literature. Therefore, it is not possible to provide the specific data tables, detailed research findings, or analysis requested in the outline for this compound.

Further experimental and computational research is required to elucidate the specific properties and behaviors of this compound.

Computational and Theoretical Investigations of 5 Benzoylpyridazine 4 Carboxylic Acid

Advanced Computational Screening for Catalyst Optimizationnih.gov

Computational catalyst optimization for molecules like 5-Benzoylpyridazine-4-carboxylic acid involves a multi-faceted approach, leveraging quantum chemical calculations and molecular modeling to predict catalyst performance before any experimental work is undertaken. researchgate.netnumberanalytics.com This predictive power allows researchers to prioritize a smaller, more promising set of catalysts for laboratory validation, thereby streamlining the development of synthetic routes.

The core of this approach lies in building a computational pipeline to evaluate potential catalyst systems. researchgate.net This process typically begins with the creation of a virtual library of catalysts, varying both the metal center (e.g., Palladium, Nickel, Copper) and, more commonly, the structure of the ligands. For a reaction involving a pyridazine (B1198779) derivative, these ligands could be phosphines, N-heterocyclic carbenes (NHCs), or other specialized molecules designed to tune the electronic and steric properties of the catalyst.

High-Throughput Virtual Screening (HTVS) is a primary technique used in this context. It involves the rapid, automated assessment of a large library of virtual catalyst candidates. scienceintheclassroom.orgacs.org The screening process evaluates key parameters that are known to influence catalytic activity. For a hypothetical C-H activation or cross-coupling reaction to modify the pyridazine core, these parameters might include:

Activation Energy Barriers: Quantum mechanical calculations, often employing Density Functional Theory (DFT), can be used to model the entire catalytic cycle. chemrxiv.org By calculating the energy of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed for each catalyst candidate. The catalyst that provides the lowest energy barrier for the rate-determining step is predicted to be the most efficient. researchgate.net

Ligand Binding Energies: The stability of the catalyst complex is crucial. Calculations can predict the strength of the bond between the metal and the ligand, which influences the catalyst's lifetime and reactivity.

Steric and Electronic Properties: The three-dimensional structure of the catalyst-substrate complex is modeled to assess steric hindrance and favorable electronic interactions. For instance, in the synthesis or functionalization of this compound, the model would predict how well the substrate fits into the catalyst's active site and whether the electronic properties of the ligand facilitate the desired bond formation.

The results of such a virtual screen can be compiled into detailed tables to compare the predicted performance of different catalyst systems.

Interactive Data Table: Virtual Screening of Palladium Catalysts for a Hypothetical Suzuki Coupling Reaction

Below is a hypothetical data table illustrating the results of a computational screening of various phosphine (B1218219) ligands for a Suzuki cross-coupling reaction to introduce a substituent onto the pyridazine ring. The goal is to maximize the predicted yield by minimizing the activation energy (ΔG‡) of the rate-determining step.

| Ligand | Catalyst System | Predicted Activation Energy (ΔG‡) (kcal/mol) | Predicted Relative Yield (%) |

| Triphenylphosphine | Pd(PPh₃)₄ | 25.2 | 65 |

| XPhos | Pd(XPhos)G3 | 21.8 | 85 |

| SPhos | Pd(SPhos)G3 | 20.5 | 92 |

| RuPhos | Pd(RuPhos)G3 | 22.1 | 82 |

| tBuXPhos | Pd(tBuXPhos)G3 | 20.1 | 95 |

This data is illustrative and intended to represent the output of a computational screening process.

Refining Catalyst Design with Mechanistic Insights

Beyond simply ranking catalysts, computational studies provide deep mechanistic insights. researchgate.net For instance, they can reveal undesired reaction pathways that might lead to byproducts. By understanding these competing reactions at a molecular level, ligands can be rationally redesigned to disfavor these pathways. For example, if a model predicts that a particular catalyst is prone to promoting homocoupling of the pyridazine starting material, the steric bulk of the ligand might be increased in subsequent computational models to prevent this side reaction.

This iterative process of in silico design, prediction, and refinement allows for the development of highly specialized and efficient catalysts. researchgate.net For a complex molecule like this compound, where multiple reactive sites exist, such computational precision is invaluable for achieving regioselectivity and high yields in catalytic transformations.

Synthesis and Characterization of Derivatives, Analogs, and Co Crystals of 5 Benzoylpyridazine 4 Carboxylic Acid

Systematic Modifications of the Carboxylic Acid Moiety

The carboxylic acid group at the 4-position of the 5-benzoylpyridazine core is a prime site for chemical modification, enabling the synthesis of a diverse library of derivatives with potentially altered physicochemical properties. The primary strategies for this modification involve esterification and amidation, which convert the acidic proton into a variety of functional groups, thereby influencing solubility, lipophilicity, and hydrogen bonding capabilities.

Esterification: The conversion of 5-benzoylpyridazine-4-carboxylic acid to its corresponding esters can be achieved through standard condensation reactions. Fischer esterification, involving refluxing the carboxylic acid with an alcohol under acidic catalysis, provides a direct route to simple alkyl esters. For more sensitive alcohol substrates or to achieve milder reaction conditions, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester can be employed. lookchemmall.com These reagents activate the carboxylic acid, facilitating nucleophilic attack by the alcohol.

Amidation: The synthesis of amides from this compound is a critical transformation for generating compounds with altered biological activities and hydrogen-bonding patterns. Direct amidation can be accomplished by activating the carboxylic acid in situ. mdpi.comencyclopedia.pub The use of coupling agents is essential to facilitate the formation of the amide bond, which is one of the most fundamental reactions in organic synthesis. lookchemmall.com Reagents such as (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester have proven to be efficient for the amidation of both aliphatic and aromatic carboxylic acids under mild conditions. lookchemmall.com This approach involves the reaction of the parent acid with a primary or secondary amine in the presence of the coupling agent and a base, such as potassium carbonate or triethylamine. lookchemmall.com This method's versatility allows for the introduction of a wide range of substituents on the amide nitrogen.

Below is a table summarizing potential ester and amide derivatives.

| Derivative Type | R Group | Reagents | Potential Properties |

| Ester | -CH₃ (Methyl) | Methanol, H₂SO₄ | Increased lipophilicity |

| Ester | -CH₂CH₃ (Ethyl) | Ethanol (B145695), H₂SO₄ | Increased lipophilicity |

| Ester | -CH₂(C₆H₅) (Benzyl) | Benzyl alcohol, DCC | Bulky group, altered steric profile |

| Amide | -NH₂ (Primary) | NH₃, Coupling Agent | H-bond donor/acceptor |

| Amide | -NH(CH₃) (Methylamide) | Methylamine, Coupling Agent | Reduced H-bond donation |

| Amide | -N(CH₃)₂ (Dimethylamide) | Dimethylamine, Coupling Agent | H-bond acceptor only |

| Amide | -NH(C₆H₅) (Anilide) | Aniline, Coupling Agent | Aromatic substituent, potential for π-stacking |

Strategies for Diversification of the Benzoyl Group

The benzoyl moiety offers a large scaffold for structural diversification, primarily through substitution on the phenyl ring. These modifications can profoundly impact the electronic properties and steric conformation of the entire molecule. Strategies for diversification can be implemented either by modifying the parent molecule or by utilizing substituted precursors during the initial synthesis.

One effective strategy involves the synthesis of the core pyridazine (B1198779) structure using pre-functionalized benzoyl precursors. For instance, the synthesis could be adapted to use various substituted benzoyl chlorides or related reagents, thereby introducing substituents such as halogens, alkyl, alkoxy, or nitro groups at specific positions on the phenyl ring. This approach circumvents potential issues with the regioselectivity of direct electrophilic substitution on the final this compound molecule.

Alternatively, direct functionalization of the benzoyl group's phenyl ring on the intact heterocyclic system can be explored. Standard electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation/alkylation, could be employed. The success and regioselectivity of these reactions would be governed by the existing benzoyl carbonyl group (a meta-director) and the pyridazine ring system.

| Substitution Type | Substituent (R) | Position | Expected Electronic Effect |

| Halogenation | -F, -Cl, -Br | ortho, meta, para | Electron-withdrawing, inductive |

| Nitration | -NO₂ | meta | Strongly electron-withdrawing |

| Friedel-Crafts Alkylation | -CH₃, -C₂H₅ | meta | Weakly electron-donating |

| Friedel-Crafts Acylation | -C(O)CH₃ | meta | Strongly electron-withdrawing |

| Alkoxy Substitution | -OCH₃ | ortho, para (via precursor) | Electron-donating, resonance |

Exploration of Pyridazine Ring Substitutions

Modifying the pyridazine ring itself is a key strategy for fine-tuning the molecule's core electronic and steric characteristics. The introduction of substituents can alter the heterocycle's basicity, dipole moment, and potential for intermolecular interactions. Bioisosteric replacement, where a functional group is replaced by another with similar physical or chemical properties, is a common approach in medicinal chemistry to improve target affinity or metabolic stability. researchgate.net For the pyridazine ring, replacing a C-H unit with other groups can significantly impact molecular properties. mdpi.comcambridgemedchemconsulting.comrsc.org

Synthetic strategies to achieve these modifications often rely on building the pyridazine ring from appropriately substituted precursors. Inverse-electron-demand Diels-Alder reactions, for example, can be used to construct the pyridazine core with a variety of substituents in a regioselective manner. rsc.orgorganic-chemistry.org For instance, reacting a substituted 1,2,4,5-tetrazine (B1199680) with a suitable dienophile could yield a pyridazine with functional groups at desired positions. rsc.org Additionally, cyclization reactions of β,γ-unsaturated hydrazones can provide an efficient route to substituted 1,6-dihydropyridazines, which can then be oxidized to the aromatic pyridazine. organic-chemistry.org

| Position of Substitution | Substituent | Potential Synthetic Route | Impact on Properties |

| C3 | -Cl, -Br | Synthesis from halogenated precursors | Alters electronics, provides handle for cross-coupling |

| C6 | -CH₃ | Cycloaddition with substituted dienophile | Increases lipophilicity, steric bulk |

| C3, C6 | -Phenyl | Diels-Alder with diphenylacetylene | Enhances π-system, potential for π-stacking |

| C6 | -NH₂ | Nucleophilic aromatic substitution on a C6-halo derivative | Introduces H-bond donor, alters basicity |

Design and Synthesis of Chiral Analogs and Stereochemical Analysis

The introduction of chirality into the this compound scaffold can be achieved through several synthetic strategies, leading to enantiomerically pure compounds. Chiral derivatives are of significant interest as they can exhibit stereospecific interactions with biological targets.

One primary approach is the asymmetric reduction of the benzoyl ketone to a chiral hydroxyl group. This can be accomplished using chiral reducing agents, such as those derived from boranes (e.g., Corey-Bakshi-Shibata catalyst) or through catalytic asymmetric hydrogenation. The resulting chiral alcohol introduces a stereocenter adjacent to the pyridazine and phenyl rings.

Another strategy involves introducing a chiral center within a substituent attached to the pyridazine ring or the benzoyl group. For example, amidation of the carboxylic acid moiety with a chiral amine would yield a diastereomeric mixture that could be separated or a single diastereomer if an enantiopure amine is used.

The stereochemical analysis of these chiral analogs is crucial. High-performance liquid chromatography (HPLC) with a chiral stationary phase is a standard method for separating enantiomers and determining enantiomeric excess (ee). Spectroscopic methods, including nuclear magnetic resonance (NMR) with chiral shift reagents and circular dichroism (CD) spectroscopy, can be used to confirm the absolute configuration of the synthesized molecules. rsc.org

| Chiral Modification | Synthetic Method | Method of Analysis |

| Reduction of C=O to CH(OH) | Asymmetric reduction (e.g., CBS catalyst) | Chiral HPLC, Circular Dichroism |

| Chiral Amide | Coupling with chiral amine (e.g., (R)-1-phenylethylamine) | Diastereomer separation (chromatography), NMR |

| Chiral Ester | Esterification with chiral alcohol | Diastereomer separation, NMR |

Co-crystallization Studies and Supramolecular Assembly

Co-crystallization is a powerful technique in crystal engineering used to modify the physicochemical properties of a molecule by forming a new crystalline solid with a second component, known as a co-former. nih.govmdpi.com this compound is an excellent candidate for co-crystallization studies due to its hydrogen bond donor (carboxylic acid) and acceptor (pyridazine nitrogens, carbonyl oxygen) sites.

The primary interaction expected to drive supramolecular assembly is the robust and well-documented carboxylic acid-pyridine supramolecular synthon. nih.govacs.orgacs.org In this motif, a hydrogen bond forms between the acidic proton of the carboxylic acid and one of the nitrogen atoms of the pyridazine ring (O-H···N). acs.org This strong and directional interaction is often complemented by weaker C-H···O hydrogen bonds, where a C-H bond from the pyridazine or benzoyl ring interacts with the carbonyl oxygen of the carboxylic acid. acs.org

By selecting co-formers with complementary functional groups (e.g., other aromatic nitrogen heterocycles like pyrazine (B50134) or molecules with amide groups), it is possible to design and construct diverse supramolecular architectures. researchgate.net These assemblies can range from simple dimers to extended one-, two-, or three-dimensional networks. The formation of these co-crystals can be achieved through methods such as slow evaporation from solution, grinding, or slurry crystallization. nih.govrsc.org The resulting crystal structures provide valuable insights into the non-covalent interactions that govern molecular recognition. acs.orgfigshare.comacs.org

| Co-former | Functional Group | Expected Supramolecular Synthon |

| Pyridine (B92270) | Aromatic Nitrogen | Carboxylic acid-pyridine heterodimer (O-H···N) |

| Pyrazinecarboxamide | Amide, Aromatic Nitrogens | Carboxylic acid-amide (O-H···O=C), Carboxylic acid-pyrazine (O-H···N) |

| 4,4'-Bipyridine | Two Aromatic Nitrogens | Extended chains or networks via O-H···N bonds |

| Benzoic Acid | Carboxylic Acid | Carboxylic acid homodimer (O-H···O), if acid-pyridazine synthon is disrupted |

Structure-Property Relationship Studies in Designed Molecular Architectures

Understanding the relationship between molecular structure and material properties is fundamental to designing novel compounds with targeted functions. For derivatives of this compound, this involves correlating the systematic modifications described in the previous sections with changes in electronic, optical, and solid-state properties.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are invaluable tools for these studies. researchgate.net Such calculations can predict key electronic parameters like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and electronic transition properties. researchgate.netjmchemsci.com For example, introducing an electron-withdrawing group (e.g., -NO₂) to the benzoyl ring is expected to lower the LUMO energy, potentially red-shifting the molecule's absorption spectrum. Conversely, an electron-donating group (e.g., -OCH₃) would raise the HOMO energy.

The planarity and conformation of the molecule, particularly the torsion angle between the pyridazine and phenyl rings, are also critical. Substituents can introduce steric hindrance that forces the rings out of planarity, which in turn affects the extent of π-conjugation and, consequently, the electronic properties.

Structure-property relationship studies connect these theoretical predictions with experimental data. UV-Vis spectroscopy can validate the predicted electronic transitions, while cyclic voltammetry can experimentally determine HOMO and LUMO energy levels. X-ray diffraction of single crystals reveals the precise molecular conformation and intermolecular interactions in the solid state, providing a direct link between the designed molecular architecture and its supramolecular assembly. acs.org

| Structural Modification | Expected Effect on Property | Method of Investigation |

| Adding Electron-Withdrawing Group (EWG) to Benzoyl Ring | Decrease HOMO-LUMO gap, increase electron affinity | DFT calculations, UV-Vis Spectroscopy, Cyclic Voltammetry |

| Adding Electron-Donating Group (EDG) to Benzoyl Ring | Increase HOMO-LUMO gap, decrease ionization potential | DFT calculations, UV-Vis Spectroscopy, Cyclic Voltammetry |

| Substitution on Pyridazine Ring | Alter molecular dipole moment and basicity | DFT calculations, pKa measurement |

| Formation of Co-crystal | Change solid-state packing, solubility, and melting point | X-ray Diffraction, DSC, Solubility studies |

Emerging Applications and Material Science Potential of 5 Benzoylpyridazine 4 Carboxylic Acid Derivatives

Role as Molecular Building Blocks in Complex Organic Synthesis

Carboxylic acids are a cornerstone of organic synthesis, serving as vital precursors for a multitude of other functional groups and for constructing larger molecular frameworks. enamine.net The class of heterocyclic carboxylic acids, including pyridazine (B1198779) derivatives, are particularly valuable as building blocks due to their integration of functionality and specific stereoelectronic properties inherent to the heterocyclic ring. mdpi.com

5-Benzoylpyridazine-4-carboxylic acid and its analogues serve as powerful intermediates for creating more complex, polyfunctional heterocyclic systems. The dual functionality of the carboxylic acid and the adjacent pyridazine ring nitrogens allows for targeted chemical transformations. For instance, derivatives like 5-aminopyridazine-4-carboxylic acid, obtained from pyridazine-4,5-dicarboxylic acid, can undergo cyclization reactions with reagents like benzoyl chloride to form new, fused heterocyclic systems such as 2-phenylpyridazino[4,5-d]-1,3-oxazin-4-one. researchgate.net This specific reaction highlights how the pyridazine carboxylic acid structure is a key precursor for building elaborate molecules.

The synthetic utility is further demonstrated by the conversion of carboxylic acids into various derivatives. One-pot synthesis methods, for example, can transform carboxylic acids and thiosemicarbazide (B42300) into 2-amino-1,3,4-thiadiazole (B1665364) derivatives, showcasing a pathway to novel heterocyclic structures. nih.gov The presence of the benzoyl group on the this compound scaffold adds another layer of synthetic versatility, offering a site for nucleophilic attack or further functionalization, distinct from the carboxylic acid group.

| Starting Material | Reagent | Product | Significance |

|---|---|---|---|

| 5-Aminopyridazine-4-carboxylic acid | Benzoyl chloride | 2-Phenylpyridazino[4,5-d]-1,3-oxazin-4-one | Demonstrates the formation of a new, fused heterocyclic ring system from a pyridazine carboxylic acid precursor. researchgate.net |

| Generic Carboxylic Acid | Thiosemicarbazide | 2-Amino-1,3,4-thiadiazole derivative | Illustrates a one-pot pathway to other functional heterocycles. nih.gov |

Ligand Design in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

Aromatic polycarboxylic acids are extensively used as organic linkers in the field of coordination chemistry to construct coordination polymers (CPs) and metal-organic frameworks (MOFs). mdpi.combldpharm.com These materials are built from metal ions or clusters connected by organic ligands, and their properties are highly dependent on the geometry and functionality of the ligand. bldpharm.com

This compound is an exemplary candidate for ligand design. It possesses two key coordinating sites:

The Carboxylate Group: The deprotonated carboxylic acid provides a strong, negatively charged binding site for metal cations through its oxygen atoms.

The Pyridazine Nitrogens: The nitrogen atoms of the pyridazine ring act as neutral donor sites, capable of coordinating to metal centers.

This combination of a carboxylate group and adjacent nitrogen donors allows the molecule to act as a chelating or bridging ligand, facilitating the formation of stable and predictable coordination structures. Research on related pyridazine and pyridine (B92270) carboxylic acids has demonstrated their effectiveness in forming diverse metal-organic architectures. For example, pyridazine-3-carboxylic acid has been used to synthesize ruthenium complexes, and 5-aminopyridine-2-carboxylic acid has been employed to construct coordination polymers with lanthanides. mdpi.comnih.gov The resulting structures can range from simple discrete molecules to extended one-, two-, or three-dimensional networks. nih.gov

The introduction of various auxiliary ligands can further diversify the resulting structures, leading to the formation of 3D frameworks with porous channels. rsc.org The semi-rigid nature of ligands based on phenyl-pyridine cores allows them to adapt to the coordination preferences of different metal nodes, influencing the final topology and functionality of the MOF. mdpi.com The benzoyl group in this compound can also play a role, either through steric influence on the packing of the framework or by providing an additional, albeit weaker, coordination site through its carbonyl oxygen.

| Ligand | Metal Ion(s) | Resulting Structure Type | Reference |

|---|---|---|---|

| Pyridazine-3-carboxylic acid | Ruthenium(II/III) | Discrete metal complex | mdpi.com |

| 5-Aminopyridine-2-carboxylic acid | Sodium, Lanthanides (e.g., Dy, Tb, Eu) | 1D Coordination polymer (metal-organic chains) | nih.gov |

| 2-Benzoylpyridine derivative (thiosemicarbazone) | Nickel(II), Zinc(II), Iron(III) | Octahedral bis-ligand complexes | mdpi.com |

| Aromatic polycarboxylic acids | Cobalt(II) | 3D Metal-Organic Framework (MOF) | rsc.org |

Precursors for Advanced Organic Materials (e.g., Polymer Components, Optical Materials)

The structural features of this compound make it a promising precursor for advanced organic materials. The development of functional materials often relies on building blocks that contain aromatic or heterocyclic systems, which can impart desirable thermal, optical, or electronic properties.

The bifunctional nature of the molecule allows it to be incorporated into polymer backbones. The carboxylic acid can be readily converted into esters or amides through condensation polymerization with diols or diamines, respectively. The pyridazine and benzoyl moieties would then exist as pendant groups along the polymer chain, influencing the material's bulk properties such as thermal stability, solubility, and refractive index.

Furthermore, coordination polymers and MOFs constructed from this ligand are themselves advanced materials. The ordered arrangement of metal ions and organic linkers can create materials with highly specific functions. For instance, coordination polymers built from lanthanide metals and pyridine-based carboxylic acids have been shown to exhibit strong luminescence, making them candidates for optical materials and sensors. nih.gov The incorporation of a conjugated system like this compound could lead to materials with interesting photophysical properties, potentially for applications in light-emitting devices or photochemistry.

Application in Catalysis (e.g., Organocatalysis, Ligands for Metal Catalysis)

The application of this compound and its derivatives in catalysis can be envisioned in two primary ways: as an organocatalyst itself or as a ligand for a catalytically active metal center.

Organocatalysis: Many organic molecules containing Lewis basic sites, such as the nitrogen atoms in pyridine or pyridazine rings, can function as organocatalysts. Pyridine-2-carboxylic acid, for example, has been successfully used as a green and efficient catalyst for multicomponent reactions to synthesize complex quinolinone structures. rsc.org Similarly, the nitrogen atoms in the this compound ring could activate substrates through hydrogen bonding or by acting as a proton shuttle, facilitating organic transformations.

Ligands for Metal Catalysis: The compound's ability to chelate metals is central to its potential in metal-based catalysis. By coordinating to a transition metal, it can form a stable complex that can catalyze a wide range of reactions. The electronic properties of the pyridazine ligand can tune the reactivity of the metal center, enhancing its catalytic efficiency and selectivity. Furthermore, MOFs built using this ligand can serve as precursors for heterogeneous catalysts. For example, Co(II)-based MOFs have been pyrolyzed to create cobalt and nitrogen co-doped porous carbon materials that act as efficient electrocatalysts for the oxygen reduction reaction, a critical process in fuel cells. rsc.org

| Catalyst System | Catalyst Type | Application | Reference |

|---|---|---|---|

| Pyridine-2-carboxylic acid | Organocatalyst | Multi-component synthesis of pyrazolo[3,4-b]quinolinones. rsc.org | rsc.org |

| Co(II)-MOF derived material | Heterogeneous Catalyst (precursor) | Electrocatalysis for the oxygen reduction reaction. rsc.org | rsc.org |

Future Research Directions and Unexplored Avenues in the Study of 5 Benzoylpyridazine 4 Carboxylic Acid

Development of Novel and Highly Efficient Synthetic Methodologies

Current synthetic routes to pyridazine (B1198779) carboxylic acids often rely on multi-step procedures, sometimes starting from precursors like pyridazine-4,5-dicarboxylic acid or involving condensation reactions. nih.govresearchgate.net A primary future objective is the development of more streamlined and efficient synthetic strategies for 5-Benzoylpyridazine-4-carboxylic acid .

Research in this area could focus on:

One-Pot Reactions: Inspired by modern synthetic approaches for other heterocycles, developing a one-pot synthesis from readily available starting materials would significantly improve efficiency, reduce waste, and lower costs. nih.gov Methodologies using reagents like polyphosphate ester (PPE) could be explored to facilitate the cyclodehydration process under milder conditions. nih.gov

Novel Catalytic Systems: The application of transition-metal catalysis, which has revolutionized cross-coupling reactions, remains an underexplored avenue. Investigating cobalt- or palladium-catalyzed C-H activation or cross-coupling reactions could provide direct and atom-economical routes to the target compound and its derivatives. acs.org

Flow Chemistry: The adoption of continuous flow synthesis could offer enhanced control over reaction parameters, improve safety for potentially energetic intermediates, and allow for scalable, automated production.

Table 1: Comparison of Hypothetical Synthetic Methodologies

| Methodology | Key Features | Potential Advantages | Research Focus |

|---|---|---|---|